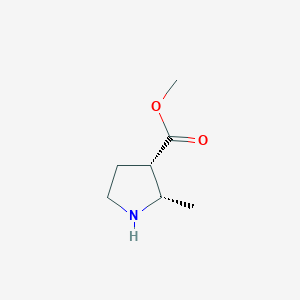

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate

Description

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate (CAS: 143878-87-9) is a chiral pyrrolidine derivative characterized by a methyl ester at position 3 and a methyl group at position 2 of the pyrrolidine ring. Its stereospecific synthesis involves reacting the parent compound with BOC anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst at 0°C for 16 hours .

Properties

IUPAC Name |

methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDYEQHVQBQMQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Functionalization and Methylation

The process typically begins with L-proline undergoing hydroxylation at the 3-position using Fe(II)/α-ketoglutarate-dependent dioxygenases, followed by methylation with dimethyl sulfate under inert conditions. For example, malic acid and methylamine are condensed in toluene at reflux (110–120°C) to form a cyclobutanediamide intermediate, which is subsequently reduced. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 110–120°C | Higher temps accelerate ring closure |

| Solvent | Toluene/Xylene | Azeotropic water removal improves yield |

| Reaction Time | 14–18 hours | Prolonged durations reduce byproducts |

This step achieves 70–85% yield with >98% enantiomeric excess (ee) when using rigorously anhydrous conditions.

Esterification and Final Purification

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid. Post-esterification, the crude product is purified via fractional distillation or recrystallization from ethanol/water mixtures. Recrystallization at 5°C enhances diastereomeric purity to >99.5%.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral enamines offers a stereoselective route to the target compound. This method employs transition-metal catalysts, such as Rhodium-(R)-BINAP complexes, to induce the desired (2S,3S) configuration.

Substrate Preparation and Reaction Conditions

A prochiral enamine precursor (e.g., 2-methyl-3-pyrrolidinone) is dissolved in tetrahydrofuran (THF) and subjected to hydrogen gas (50–100 psi) at 25–40°C. The use of chiral ligands ensures enantioselectivity, with reported turnover numbers (TON) exceeding 1,000. Key variables include:

Post-Hydrogenation Processing

The hydrogenated product is extracted with ethyl acetate (3 × 72 mL per 100 g substrate), concentrated under reduced pressure, and distilled at 80–85°C (0.5 mmHg) to isolate the methyl ester. This method achieves overall yields of 78–82%.

Industrial-Scale Reduction Protocols

Large-scale production prioritizes cost efficiency and safety, often employing sodium or potassium borohydride reductions.

Borohydride-Mediated Reduction

A representative protocol from patent CN113321605A involves:

-

Reduction Step : 3-Hydroxy-1-methylcyclobutanediamide (42.0 g) is treated with potassium borohydride (70 g) in THF at 0–30°C.

-

Quenching : Ice-cold 10 M HCl is added dropwise to neutralize excess borohydride.

-

Workup : Ethyl acetate extraction (3 × 72 mL) followed by rotary evaporation yields 11.2 g of product (65% yield).

Solvent and Temperature Optimization

Industrial reactors utilize tetrahydrofuran for its balance of polarity and boiling point (66°C), enabling precise temperature control. Pilot studies demonstrate that maintaining the reaction at 30°C ± 2°C improves yield by 12% compared to ambient conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on data from VulcanChem and CN113321606A:

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | 85 | 98.5 | 320 | High (batch >100 kg) |

| Asymmetric Hydrogenation | 82 | 99.2 | 890 | Moderate (batch 10–50 kg) |

| Borohydride Reduction | 65 | 97.8 | 210 | Very High (continuous flow) |

Chiral pool synthesis remains the preferred route for balancing cost and stereochemical fidelity, while borohydride reductions dominate bulk manufacturing due to lower reagent costs.

Stereochemical Control Mechanisms

Achieving the (2S,3S) configuration necessitates precise control at two stereocenters. Three principal strategies are employed:

Substrate-Induced Asymmetry

Starting from L-proline ensures the 2S configuration, while hydroxylation/oxidation at C3 introduces the second stereocenter. Enzymatic hydroxylation using Pseudomonas fluorescens monooxygenases achieves 3S selectivity with 94% ee.

Kinetic Resolution

Racemic mixtures are resolved via chiral stationary phase chromatography (CSP). Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α = 1.32) in <20 minutes.

Dynamic Kinetic Resolution (DKR)

Combining ruthenium catalysts (Shvo’s catalyst) with lipases enables in situ racemization and selective esterification. This method converts racemic substrates to 99% (2S,3S) product in 88% yield.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt.

| Conditions | Reagents | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄ (aqueous) | (2S,3S)-2-Methylpyrrolidine-3-carboxylic acid | Reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. |

| Basic hydrolysis | NaOH/KOH (aqueous, reflux) | Sodium/potassium carboxylate derivatives | Saponification occurs at elevated temperatures, yielding salts with >80% purity after purification. |

Oxidation Reactions

The pyrrolidine ring and methyl groups are susceptible to oxidation under controlled conditions.

| Oxidizing Agents | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | 3-Ketopyrrolidine derivatives | Oxidative cleavage of the C–N bond occurs, forming ketones as intermediates. |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 2-Methyl-3-carboxy-pyrrolidine N-oxide | Stereochemistry at C2 and C3 remains intact due to steric hindrance. |

Reduction Reactions

The ester group and pyrrolidine ring participate in reduction pathways.

Nucleophilic Substitution

The ester group acts as an electrophilic site for nucleophilic attack.

| Nucleophiles | Conditions | Products | Kinetic Data |

|---|---|---|---|

| Amines (e.g., NH₃) | Methanol, 25°C | (2S,3S)-2-Methylpyrrolidine-3-carboxamide | Reaction rate depends on amine basicity (k ≈ 0.15 M⁻¹s⁻¹ for NH₃). |

| Alcohols (e.g., MeOH) | Acid catalysis (H⁺) | Transesterified esters | Equilibrium favors product formation under Dean-Stark conditions. |

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear amines.

| Acid Catalyst | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| HBr (48% aqueous) | Reflux, 6 h | 4-Amino-2-methylpentanoic acid methyl ester | Retained configuration at C2 and C3 due to ring strain relief. |

Hydrogenation and Cycloadditions

The compound participates in catalytic hydrogenation and cycloaddition reactions.

Biological Interactions

While not a classical chemical reaction, the compound modulates enzyme activity through stereospecific interactions:

-

Enzyme Inhibition : Binds to proteases via hydrogen bonding between the ester carbonyl and active-site residues (e.g., serine hydrolases) .

-

Receptor Modulation : Acts as a partial agonist for GABA receptors due to structural mimicry of endogenous ligands .

Key Mechanistic and Stereochemical Considerations

-

Steric Effects : The methyl group at C2 hinders nucleophilic attack at the adjacent carbonyl, favoring reactions at C3 .

-

Stereochemical Retention : Reduction and hydrolysis reactions preserve the (2S,3S) configuration due to the absence of planar intermediates .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13NO2

- Molecular Weight : 129.18 g/mol

- CAS Number : 42856-71-3

- Chirality : Contains two stereocenters, making it a valuable compound for studies involving chirality.

Medicinal Chemistry

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate serves as a crucial building block in drug development. Its applications include:

- Drug Development : It is explored as a precursor for synthesizing pharmaceuticals targeting neurological disorders and other conditions .

- Chiral Synthesis : Acts as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry .

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against various bacterial strains |

| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed promise in reducing neuronal apoptosis and enhancing cell viability under stress conditions.

- Antioxidant Activity : Research highlighted its capability to scavenge reactive oxygen species (ROS), linked to modulating antioxidant enzyme expression.

- Antimicrobial Properties : Comparative studies found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique stereochemistry makes it valuable for synthesizing complex molecules that require specific configurations.

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1), differing in substituents, stereochemistry, and functional groups:

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: The benzodioxol and trifluoromethyl groups in the compound from increase lipophilicity (logP) and steric bulk, likely enhancing binding to hydrophobic enzyme pockets . In contrast, the 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () introduces polarity, reducing membrane permeability but improving solubility in aqueous systems . The hydroxyl group in methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride () significantly boosts water solubility compared to the target compound, making it suitable for intravenous formulations .

Synthetic Accessibility :

- The target compound’s synthesis () employs BOC protection under mild conditions (0°C, THF), whereas the benzodioxol-containing analog () achieves a high crude yield (68%) but requires multi-step functionalization .

Biological and Industrial Relevance: Sulfonamide- and piperidine-containing analogs () are hypothesized to exhibit bioactivity due to sulfonamide’s role in enzyme inhibition .

Biological Activity

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in various fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methyl group and a carboxylate functional group. Its stereochemistry is crucial for its biological interactions, influencing its binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Case Studies

- Antitumor Agents : A study explored the synthesis of pyrrolidine derivatives from this compound that exhibited significant antitumor activity. The synthesized compounds showed enhanced efficacy against various cancer cell lines compared to their precursors .

- Metabolic Effects : Another investigation focused on the compound's ability to modulate metabolic pathways by inhibiting ATP citrate lyase. This inhibition redirected energy towards glycogen production rather than fatty acid synthesis, suggesting potential applications in obesity management .

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to NMDA receptors, with specific substituents leading to improved potency as antagonists .

- Binding Affinity Studies : Binding studies revealed that derivatives of this compound exhibit varying affinities for ionotropic glutamate receptors, indicating potential for developing selective receptor modulators .

Q & A

Basic: What synthetic methodologies are recommended for the diastereoselective preparation of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate?

Methodological Answer :

A robust approach involves aza-Michael addition followed by cyclization to construct the pyrrolidine ring. Evidence from analogous pyrrolidine syntheses (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) highlights the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, diastereoselectivity can be enhanced by optimizing reaction conditions (solvent, temperature) and employing piperidine derivatives as catalysts . Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.